molecular formula C25H30N2O7 B1674353 6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid CAS No. 147332-48-7

6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid

Cat. No. B1674353
M. Wt: 470.5 g/mol
InChI Key: VGBBXLWOWUXXFE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ici D1542 is also known as ZD1542, Ici D1542 is a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. ZD1542 is a drug that exhibits both potent,selective TXS inhibition and TXA2 receptor antagonism.

properties

CAS RN

147332-48-7

Product Name

6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

(Z)-6-[(2S,4S,5R)-2-[2-(4-methyl-2-nitrophenoxy)propan-2-yl]-4-pyridin-3-yl-1,3-dioxan-5-yl]hex-4-enoic acid

InChI

InChI=1S/C25H30N2O7/c1-17-11-12-21(20(14-17)27(30)31)34-25(2,3)24-32-16-19(8-5-4-6-10-22(28)29)23(33-24)18-9-7-13-26-15-18/h4-5,7,9,11-15,19,23-24H,6,8,10,16H2,1-3H3,(H,28,29)/b5-4-/t19-,23-,24+/m1/s1

InChI Key

VGBBXLWOWUXXFE-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC(C)(C)[C@H]2OC[C@H]([C@H](O2)C3=CN=CC=C3)C/C=C\CCC(=O)O)[N+](=O)[O-]

SMILES

CC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-(2-(1-methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
D 1542
D1542
ICI D1542
ICI-D1542
ZD 1542
ZD1542

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
Reactant of Route 2
6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
Reactant of Route 3
6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
Reactant of Route 4
Reactant of Route 4
6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
Reactant of Route 5
6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
Reactant of Route 6
6-(2-(1-Methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid

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